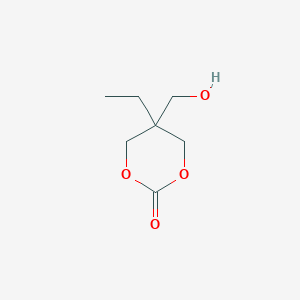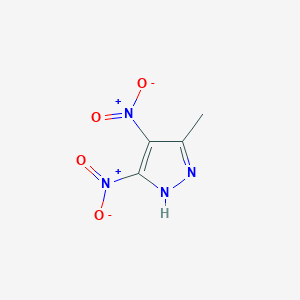![molecular formula C10H20O4S B3052207 [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate CAS No. 395090-85-4](/img/no-structure.png)
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is a chemical compound that is commonly used in scientific research for its unique properties. This compound is a cyclic ether that is commonly referred to as MEM-Cl or MEM chloride. It is a colorless liquid that is soluble in water and other organic solvents. MEM-Cl is a versatile reagent that has been used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of MEM-Cl is based on the reactivity of the methoxymethyl group. The methoxymethyl group is a protecting group that can be easily removed under mild conditions. This group is commonly used to protect alcohols and amines from unwanted reactions. The reactivity of the methoxymethyl group is due to the electron-withdrawing effect of the methoxy group. This effect makes the oxygen atom more electrophilic, which makes it more reactive towards nucleophiles.
Biochemical and Physiological Effects
MEM-Cl has no known biochemical or physiological effects on the body. It is a stable compound that is not metabolized in the body. MEM-Cl is commonly used in vitro to protect alcohols and amines from unwanted reactions. It is also used in the synthesis of prodrugs, which can improve the pharmacokinetic properties of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEM-Cl has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It has a high yield and is relatively inexpensive. MEM-Cl is also a versatile reagent that can be used in various fields of research. However, MEM-Cl has some limitations. It is a toxic compound that should be handled with care. It can also react with some functional groups, such as carboxylic acids and phenols, which limits its use in some reactions.
Direcciones Futuras
There are several future directions for the use of MEM-Cl in scientific research. One possible direction is the development of new prodrugs using MEM-Cl. Prodrugs have the potential to improve the pharmacokinetic properties of drugs, which can lead to better therapeutic outcomes. Another possible direction is the use of MEM-Cl in the synthesis of new compounds for the treatment of diseases. MEM-Cl can be used to protect functional groups during the synthesis of new compounds, which can lead to the discovery of new drugs. Finally, MEM-Cl can be used in the development of new materials for various applications, such as drug delivery and catalysis.
Conclusion
In conclusion, [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is a versatile reagent that has many applications in scientific research. It is commonly used in the protection of alcohols and amines and in the synthesis of prodrugs. MEM-Cl has several advantages for lab experiments, such as its stability, high yield, and versatility. However, it also has some limitations, such as its toxicity and limited reactivity towards some functional groups. There are several future directions for the use of MEM-Cl in scientific research, such as the development of new prodrugs and the synthesis of new compounds for the treatment of diseases.
Métodos De Síntesis
The synthesis of MEM-Cl is a multi-step process that involves the reaction of cyclohexene with formaldehyde to form trans-4-(methoxymethyl)cyclohexanol. This intermediate is then reacted with methanesulfonyl chloride to form MEM-Cl. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The yield of MEM-Cl is typically high, ranging from 80-90%.
Aplicaciones Científicas De Investigación
MEM-Cl is commonly used in scientific research as a reagent for the protection of alcohols and amines. It is also used as a precursor for the synthesis of various compounds such as ethers, esters, and amides. MEM-Cl is commonly used in the synthesis of prodrugs, which are compounds that are inactive until they are metabolized in the body. Prodrugs are commonly used in the development of new drugs as they can improve the pharmacokinetic properties of the drug.
Propiedades
Número CAS |
395090-85-4 |
|---|---|
Fórmula molecular |
C10H20O4S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
[4-(methoxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O4S/c1-13-7-9-3-5-10(6-4-9)8-14-15(2,11)12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
IXVZQSZBGPQSPM-UHFFFAOYSA-N |
SMILES |
COCC1CCC(CC1)COS(=O)(=O)C |
SMILES canónico |
COCC1CCC(CC1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





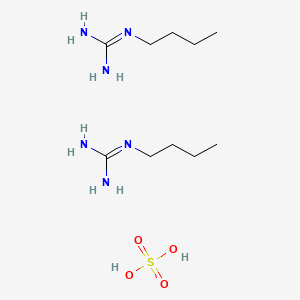
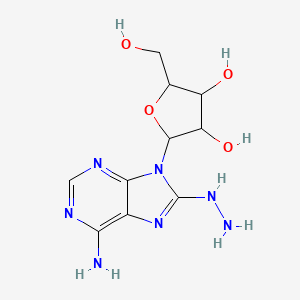
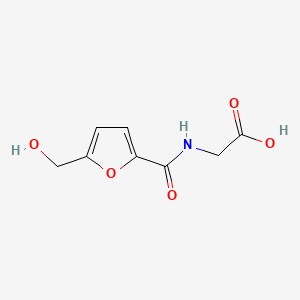


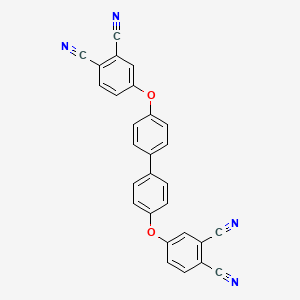
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
